molecular formula C11H12N2O3S B6249948 4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid CAS No. 1513382-81-4

4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B6249948
CAS No.: 1513382-81-4
M. Wt: 252.3
InChI Key:
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Description

4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid is a synthetic organic compound that features a unique combination of a thiazole ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by the methoxyethyl group.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Coupling of the Thiazole and Pyrrole Rings: The final step involves coupling the thiazole and pyrrole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the thiazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiazole and pyrrole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between thiazole and pyrrole-containing molecules and biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Compounds containing thiazole and pyrrole rings have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and pyrrole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate: Similar structure but with an ester group instead of a carboxylic acid.

    4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

Uniqueness

4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a thiazole and a pyrrole ring, which can impart distinct chemical and biological properties

This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications, offering opportunities for the development of new materials, drugs, and synthetic methodologies.

Properties

CAS No.

1513382-81-4

Molecular Formula

C11H12N2O3S

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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